molecular formula C11H15BrO3S B1386436 1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene CAS No. 1157383-64-6

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene

Cat. No. B1386436
M. Wt: 307.21 g/mol
InChI Key: NCBCHFBWISZBMH-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene, also known as 4-BBMS, is a synthetic organic compound that has a variety of applications in scientific research and laboratory experiments. It has been extensively studied in recent years due to its unique properties, which make it a useful tool for researchers.

Scientific Research Applications

  • 1-Bromo-4-butylbenzene : This compound has been used in the preparation of 4-(4-butylphenyl)-2-methylbut-3-yn-2-ol, teraaza- and hexaazacyclophane, and 4-butyltriphenylamine . These substances have applications in various fields of chemistry. Unfortunately, the source did not provide detailed experimental procedures or outcomes.

properties

IUPAC Name

1-(4-bromobutoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3S/c1-16(13,14)11-6-4-10(5-7-11)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBCHFBWISZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-(methylsulfonyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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